molecular formula C8H18Cl2N2 B2776821 2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride CAS No. 2377036-22-9

2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride

Cat. No.: B2776821
CAS No.: 2377036-22-9
M. Wt: 213.15
InChI Key: OAAVTLKQPOALBI-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octan-4-ylmethanamine dihydrochloride is a bicyclic amine hydrochloride salt with the molecular formula C₈H₁₆Cl₂N₂ and a molecular weight of 213.15 g/mol (CAS: 860502-92-7) . The compound features a rigid 2-azabicyclo[2.2.2]octane core, which restricts the conformational flexibility of the piperidine-like ring system. This structural constraint enhances its binding specificity to biological targets, particularly in neurological and analgesic applications . It is commercially available as a research chemical, though supply-chain variability exists depending on regional manufacturing capabilities (e.g., China, the U.S., and Germany) .

The dihydrochloride form improves aqueous solubility, making it advantageous for pharmacological studies. While its exact therapeutic applications remain under investigation, analogues of this scaffold have demonstrated significant analgesic activity (e.g., ED₅₀ = 3.1 mg/kg in prodine-type analgesics) .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-5-8-3-1-7(2-4-8)10-6-8;;/h7,10H,1-6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAVTLKQPOALBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the bicyclic structure followed by functionalization to introduce the methanamine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines with different degrees of hydrogenation .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurological Disorders
The compound has been investigated for its potential therapeutic applications in treating neurological disorders. Research indicates that derivatives of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine can act as neurokinin receptor antagonists, specifically targeting NK1 and NK2 receptors. This modulation may help alleviate symptoms associated with conditions like depression and anxiety by blocking the action of neuropeptides such as Substance P and Neurokinin A .

1.2 Drug Development
The unique bicyclic structure of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine allows it to serve as a scaffold in drug design. Its derivatives have shown promise in the development of selective inhibitors for various biological targets, including enzymes and receptors involved in disease pathways .

Synthesis Methodologies

2.1 General Synthesis
The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine dihydrochloride can be achieved through several methods, including:

  • Cyclization Reactions: Utilizing starting materials such as amines and aldehydes under controlled conditions to form the bicyclic structure.
  • Palladium-Catalyzed Reactions: Employing palladium catalysts for various coupling reactions that lead to the formation of the azabicyclic framework .

Table 1: Synthesis Methods Overview

MethodDescription
CyclizationFormation of the bicyclic structure from amines and aldehydes
Palladium-Catalyzed CouplingUtilizes palladium catalysts for efficient synthesis

Case Studies

3.1 Brain-Penetrant Compounds
A series of brain-permeable sulfonamides derived from 2-Azabicyclo[2.2.2]octan-4-ylmethanamine have been synthesized and evaluated for their selectivity towards PSEN-1 (presenilin 1) inhibition, which is crucial in Alzheimer's disease research. Computational modeling studies indicated that specific structural modifications could enhance brain penetration and receptor binding affinity .

3.2 Antidepressant Activity
Research has demonstrated that certain derivatives exhibit antidepressant-like effects in animal models, suggesting their potential use in treating mood disorders. These studies highlight the importance of structural variations in enhancing pharmacological activity while maintaining safety profiles .

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. This interaction can influence biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Bridge System Key Substituents Biological Activity/Application
2-Azabicyclo[2.2.2]octan-4-ylmethanamine dihydrochloride C₈H₁₆Cl₂N₂ [2.2.2] Methanamine, dihydrochloride Analgesic (ED₅₀ = 3.1 mg/kg)
8-Azabicyclo[3.2.1]octan-2-one hydrochloride C₇H₁₂ClNO [3.2.1] Ketone, hydrochloride Neuromodulation (preclinical)
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid C₁₃H₂₁NO₄ [2.2.1] Boc-protected amine, carboxylic acid Intermediate for drug synthesis
1-Azabicyclo[3.2.0]heptane derivatives Varies [3.2.0] Variable (e.g., thia-aza) Antibiotic scaffolds (e.g., β-lactams)

Key Observations :

Bridge System Impact :

  • The [2.2.2] system (target compound) provides greater rigidity compared to [2.2.1] or [3.2.1] systems, enhancing receptor-binding selectivity .
  • [3.2.0] systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) are integral to β-lactam antibiotics but lack the amine functionality critical for neurological targets .

Substituent Effects :

  • The dihydrochloride salt in the target compound improves solubility over neutral analogues like 2-azabicyclo[2.2.2]octane (CAS: 280-38-6) .
  • Carboxylic acid derivatives (e.g., 2-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride, CAS: 1394042-79-5) are used as intermediates rather than direct therapeutics .

Pharmacological Activity: The target compound’s restricted conformation mimics the bioactive boat form of piperidine, leading to higher analgesic potency than flexible analogues (e.g., 6,6-dimethylpiperidin-2-one hydrochloride) .

Research and Development Considerations

  • Discontinued Analogues: Some derivatives, like 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride (CAS: 1334147-09-9), have been discontinued due to stability issues, underscoring the importance of substituent optimization .
  • Safety Profiles: Limited toxicity data exist for most azabicyclo compounds, necessitating rigorous preclinical evaluation .

Biological Activity

2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride, commonly referred to as a bicyclic amine compound, has garnered attention in various fields due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H16Cl2N2
  • Molecular Weight: 213.15 g/mol
  • CAS Number: 2377036-22-9

Physical Properties:

PropertyValue
Purity95%
AppearanceWhite powder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in the context of enzyme inhibition and receptor binding. The nitrogen atom within the bicyclic structure acts as a nucleophile, facilitating various biochemical interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to selectively inhibit presenilin-1 (PSEN1), a crucial component of the γ-secretase complex involved in amyloid precursor protein processing, making it a potential candidate for Alzheimer's disease treatment .
  • Ligand Interaction: It serves as a ligand in biochemical assays, influencing enzyme activities and pathways through its binding properties .

Biological Applications

The compound has demonstrated significant potential across various research domains:

1. Drug Discovery:

  • It is utilized as a scaffold for developing selective inhibitors targeting γ-secretase complexes .
  • Compounds derived from this bicyclic amine have shown promising results in reducing amyloid-beta peptides associated with Alzheimer's disease.

2. Neuroscience Research:

  • Studies indicate that derivatives of this compound can penetrate the blood-brain barrier effectively, enhancing their suitability for neurological applications .

3. Biochemical Assays:

  • Its unique structure allows it to be employed in enzyme interaction studies, providing insights into molecular mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: PSEN1 Inhibition
In a study focusing on PSEN1 selective inhibitors, compounds derived from this bicyclic framework were synthesized and tested for their inhibitory potency against PSEN1 complexes. The most potent compound demonstrated low nanomolar activity with high selectivity against PSEN2 complexes, indicating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Pharmacokinetic Profiling
A pharmacokinetic study conducted on a derivative of this compound showed excellent brain penetration and favorable pharmacodynamic properties, including minimal cardiotoxicity and good solubility profiles . The mean half-life was recorded at approximately 0.48 hours with high clearance rates, suggesting rapid metabolism but effective central nervous system distribution .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeApplications
1,4-Diazabicyclo[2.2.2]octane (DABCO)Tertiary diamineCatalyst in organic reactions
2-Azabicyclo[3.2.1]octaneBicyclic amineDrug discovery

The distinct bicyclic structure and functional groups of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine set it apart from other compounds, providing unique reactivity and applications in biochemical research.

Q & A

Q. How can degradation pathways of this compound be characterized under physiological conditions?

  • Methodological Answer : Use LC-MS/MS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Accelerated stability studies (40°C/75% RH) reveal hydrolytic cleavage of the bicyclic ring, while photo-degradation is minimal under UV-Vis light .

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